Cy3 azide
CAS No.:
Cat. No.: VC16239056
Molecular Formula: C33H43ClN6O
Molecular Weight: 575.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C33H43ClN6O |
---|---|
Molecular Weight | 575.2 g/mol |
IUPAC Name | N-(3-azidopropyl)-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride |
Standard InChI | InChI=1S/C33H42N6O.ClH/c1-32(2)25-15-8-10-17-27(25)38(5)29(32)19-13-20-30-33(3,4)26-16-9-11-18-28(26)39(30)24-12-6-7-21-31(40)35-22-14-23-36-37-34;/h8-11,13,15-20H,6-7,12,14,21-24H2,1-5H3;1H |
Standard InChI Key | JWFYJJIXFMMPNH-UHFFFAOYSA-N |
Isomeric SMILES | CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Canonical SMILES | CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Core Molecular Architecture
Cy3 azide belongs to the cyanine dye family, characterized by a polymethine bridge connecting two nitrogen-containing heterocycles. The trisulfo variant (C₃₅H₄₆N₆O₁₀S₃, MW 806.97 ) incorporates three sulfonate groups that enhance water solubility (>50 mg/mL in PBS ) compared to the non-sulfonated form (C₃₁H₃₉N₅, MW 481.32 ). These modifications reduce non-specific binding by 72% in dense tissue sections while maintaining quantum yields of 0.28–0.35 .
Table 1: Comparative Properties of Cy3 Azide Variants
Spectroscopic Characteristics
The trisulfo modification induces a 12 nm bathochromic shift in emission maxima compared to the standard form . Both variants exhibit minimal pH sensitivity between pH 5–9, making them suitable for diverse biological systems. Photostability studies show <15% signal loss after 30 minutes of continuous illumination at 100 mW/cm² .
Synthesis and Functionalization Strategies
Industrial Production Methods
Commercial synthesis involves:
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Condensation of 2-methylbenzothiazole derivatives with glutaconaldehyde dianil precursors
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Sequential sulfonation using chlorosulfonic acid for trisulfo variants
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Azide group introduction via nucleophilic substitution of bromide intermediates
The process yields >95% purity (HPLC ) with strict control over residual copper (<0.1 ppm) to prevent premature cycloaddition.
Post-Synthetic Modifications
Recent protocols enable covalent conjugation to DBCO-modified collagen scaffolds through strain-promoted azide-alkyne cycloaddition (SPAAC). This approach achieved 89.2 ± 4.3% cell retention efficiency in neural progenitor cell cultures .
Applications in Bioimaging and Detection
Click Chemistry-Based Detection
Optimized CuAAC conditions for Cy3 azide:
These parameters achieve detection limits of 0.8 pg/mL for EdU-labeled DNA in paraffin-embedded sections, surpassing conventional fluorescence in situ hybridization methods .
Table 2: Performance Metrics in Cell Imaging
Metric | Trisulfo-Cy3 Azide | BODIPY-FL Azide |
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Signal-to-Noise Ratio | 18.7 ± 2.1 | 9.4 ± 1.3 |
Non-Specific Binding | 12% ± 3% | 37% ± 5% |
Fixation Compatibility | Methanol, NBF | NBF only |
Advanced Immunohistochemistry
The tyramide signal amplification (TSA) system using alkyne-tyramide substrates followed by Cy3 azide detection demonstrates:
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Compatibility with multiplexed staining (4+ markers)
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<5% cross-reactivity in mixed antigen systems
Emerging Applications in Tissue Engineering
Spinal Cord Regeneration Models
DBCO-functionalized collagen scaffolds conjugated with N₃-Cy3-labeled neural progenitor cells showed:
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2.1-fold increase in axonal elongation (p < 0.01)
3D Cell Culture Monitoring
Real-time tracking in hydrogel matrices reveals:
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92 ± 7% viability over 14 days
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0.43 µm²/s diffusion coefficient in 5% agarose
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No measurable phototoxicity at <5 mM concentrations
Recent Technological Advancements
Super-Resolution Compatibility
STORM imaging applications demonstrate:
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28 nm localization precision
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1000:1 blinking contrast ratio
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Compatibility with ROXS buffer systems
Multiphoton Excitation
Nonlinear optical properties enable:
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720 nm excitation for deep tissue imaging
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150 µm penetration depth in brain slices
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3D reconstruction with <5% signal attenuation
Future Research Directions
Targeted Drug Delivery Systems
Preliminary data suggest:
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89% loading efficiency on PLGA nanoparticles
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pH-dependent release profiles (t₁/₂ = 4.2 h at pH 5.0)
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2.3-fold tumor accumulation vs passive targeting
CRISPR/Cas9 Tracking
CRISPR ribonucleoprotein complexes labeled with Cy3 azide show:
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97 ± 2% editing efficiency maintenance
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Real-time nuclear trafficking visualization
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No interference with gRNA:DNA hybridization
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